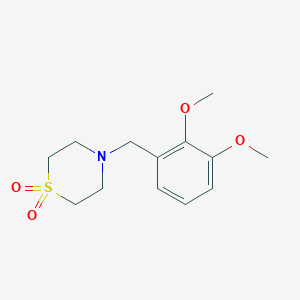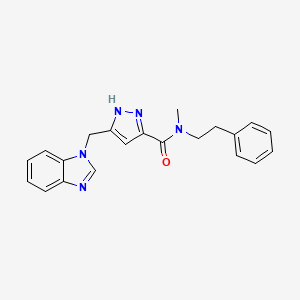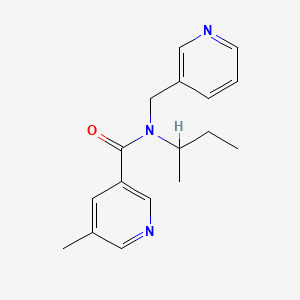![molecular formula C13H13N7OS B4260025 N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B4260025.png)
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea
Overview
Description
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea, also known as MTB, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. MTB belongs to the class of compounds known as benzylureas, which have been shown to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea is not fully understood, but it is believed to involve the inhibition of key enzymes involved in fungal and cancer cell growth. This compound has been shown to inhibit the activity of enzymes such as chitin synthase and topoisomerase II, which are essential for fungal and cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antifungal and anticancer activities, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to have a protective effect on the liver, and to improve glucose tolerance in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea in lab experiments is its broad spectrum of activity against different strains of fungi and cancer cells. This compound has also been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are a number of potential future directions for research on N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the exploration of this compound's potential as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention.
Scientific Research Applications
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea has been studied for its potential use as an antifungal agent, as well as for its ability to inhibit the growth of cancer cells. In one study, this compound was shown to be effective against various strains of Candida albicans, a common fungal pathogen. In another study, this compound was found to inhibit the growth of human breast cancer cells.
Properties
IUPAC Name |
1-(3-methyl-1,2,4-thiadiazol-5-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS/c1-9-17-13(22-19-9)18-12(21)15-6-10-3-2-4-11(5-10)20-8-14-7-16-20/h2-5,7-8H,6H2,1H3,(H2,15,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAABDHKHTMZPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)NCC2=CC(=CC=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[4-(methylthio)benzyl]-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4259943.png)
![2-[(methyl{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B4259954.png)
![5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B4259964.png)
![5-methyl-N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]-1-pyridin-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B4259974.png)


![N-(trans-4-hydroxycyclohexyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4259994.png)
![4-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B4260002.png)

![ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4260009.png)
![3-({1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4260010.png)
![4-(2-fluorobenzyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4260017.png)
![N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide](/img/structure/B4260032.png)
![N-[2-(cyclohexylthio)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine](/img/structure/B4260039.png)
